3-Bromo-5-(naphthalen-1-ylmethoxy)pyridine

Catalog No.
S7863781
CAS No.
M.F
C16H12BrNO
M. Wt
314.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(naphthalen-1-ylmethoxy)pyridine

Product Name

3-Bromo-5-(naphthalen-1-ylmethoxy)pyridine

IUPAC Name

3-bromo-5-(naphthalen-1-ylmethoxy)pyridine

Molecular Formula

C16H12BrNO

Molecular Weight

314.18 g/mol

InChI

InChI=1S/C16H12BrNO/c17-14-8-15(10-18-9-14)19-11-13-6-3-5-12-4-1-2-7-16(12)13/h1-10H,11H2

InChI Key

WZSKGRXIGLOUQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC(=CN=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC(=CN=C3)Br
3-Bromo-5-(naphthalen-1-ylmethoxy)pyridine, is a compound with diverse potential applications in several industries including medicinal chemistry, materials science, and pharmaceuticals. This composition paper provides a comprehensive review of 3-Bromo-5-(naphthalen-1-ylmethoxy)pyridine, including
3-Bromo-5-(naphthalen-1-ylmethoxy)pyridine, also known as BNM, is an organic compound with molecular formula C16H12BrNO. BNM belongs to a group of pyridine compounds which are extensively utilized in diverse scientific applications due to their unique electronic properties. Although the specific background and origin of this compound are not known, it has been synthesized in recent years and is currently used in scientific experiments.

BNM is a crystalline powder that is pale yellow in color. The melting point of BNM is approximately 161 °C, and the boiling point is 438.2 °C at 760 mmHg. The solubility of BNM in water is low, approximately 0.13 g/L, but it has higher solubility in organic solvents such as ethanol, acetonitrile, and DMSO. It has a density of 1.43 g/mL and a molecular weight of 322.178 g/mol.
The molecular structure of BNM features a 5-pyridinyl ether moiety in combination with a naphthalenyl group that is substituted at the 1-position. These structural features endow the compound with unique electronic properties and make it an excellent catalyst for diverse reactions in synthetic chemistry such as Suzuki and Heck coupling.
BNM can be synthesized using different methods from easily obtainable precursor molecules. The most widely used methodology involves the O-alkylation of naphthol using the suitable halopyridine and a palladium catalyst, as shown below:

The synthetic processes utilize solvents such as acetonitrile or DMF, and the reaction mixture is refluxed for 12-24 hours to optimize the yield.
Characterization of the synthesized BNM is accomplished through several analytical techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the purity and structure of the synthesized compound.
Studies related to toxicity and safety of BNM are yet to be fully elucidated. However, studies have demonstrated that the exposure of BNM to the air can cause irritation to the skin, eyes, and respiratory pathways. It is advisable to follow the appropriate safety measures, such as wearing suitable personal protective equipment (PPE) when handling BNM, using gloves, and work under a fume hood.
3-Bromo-5-(naphthalen-1-ylmethoxy)pyridine finds different applications in synthetic chemistry, pharmaceuticals, and material science. BNM can be used in the synthesis of various organic compounds such as pharmaceutical intermediates, alkyl aryl ethers, and benzoxazepines. In addition, BNM is a crucial photoinitiator in materials chemistry used to create high-performance polymers.
Limited studies are available on BNM from existing literature sources. However, various studies continue to explore the molecular structure and properties of BNM for possible applications.
The potential applications of BNM in various research and industry fields are vast and varied. BNM can provide a high-performance conductive substrate in electronics; it can also offer an advanced photoinitiator in stereolithography and 3D printing applications. BNM can be used as an intermediate molecule in the manufacturing of various fluorescent dyes widely used in biomedical research and clinical diagnostics.
Several analytical techniques can be employed for the analysis of BNM, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry, and X-ray crystallography. NMR spectroscopy, commonly used to study BNM, determines the chemical shifts of the proton and carbon atoms in the molecular structure, which can provide essential information on the molecular structure and purity of BNM.
There have been limited studies on the effects of BNM on biological systems. Some research indicated that BNM exerts antiproliferative effects on cancer cells.
The most significant limitations of BNM are its toxicity and limited research on its biological implications. Therefore, future research needs to focus on extensive pre-clinical testing to expand the knowledge of its toxicological properties. Additionally, more studies are required to evaluate the potential of BNM as a diagnostic and therapeutic agent in the field of medicinal chemistry.
In conclusion, BNM is a unique pyridine-based compound that has immense potential applications in several areas of scientific research, specifically in material science, biochemistry, and synthetic chemistry. This composition paper has provided an overview of the physical and chemical properties of BNM, including its synthesis and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments. While this article has demonstrated the potential advantages of BNM in various fields, it also highlights the significant challenges surrounding its use and limitations. BNM remains an essential compound in scientific research, and future studies are required to examine its toxicological and biological properties to understand potential applications in diverse fields of research and industry.
1. To explore the immunogenic properties of BNM and its potential utilization in the development of new drugs for the treatment of autoimmune diseases.
2. To study the antiproliferative effects of BNM on various cancer cell lines and its mechanism of action.
3. To perform a comprehensive microarray study on the transcriptional and translational profiles of cells exposed to BNM.
4. Investigation of BNM as a photoinitiator in the development of novel polymer technologies.
5. To navigate the use of BNM as a compound for developing functionalized microelectrodes and other electronic applications.
6. Elucidate the effect of BNM on gene expression and transcription during a viral infection.
7. In vitro examination of the impact of BNM as a potential antimicrobial agent.
8. Future studies may also investigate the potential of BNM for developing novel and more potent daylight-responsive photothermal nanomaterials.
9. To examine the effect of BNM in the mammalian circadian rhythm.
10. Explore the potential use of BNM in the development of electrochromic devices.

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Exact Mass

313.01023 g/mol

Monoisotopic Mass

313.01023 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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